molecular formula C19H16F2N4O3S2 B2646284 3-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 951580-22-6

3-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B2646284
CAS No.: 951580-22-6
M. Wt: 450.48
InChI Key: IMOIFDLTFDGHMB-UHFFFAOYSA-N
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Description

3-Fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused triazolo-thiazole core. The presence of electron-withdrawing fluorine atoms and a methoxy group likely influences its solubility, pharmacokinetics, and target selectivity.

Properties

IUPAC Name

3-fluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O3S2/c1-28-17-7-6-13(10-16(17)21)30(26,27)22-9-8-12-11-29-19-23-18(24-25(12)19)14-4-2-3-5-15(14)20/h2-7,10-11,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOIFDLTFDGHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the triazole and thiazole intermediates, which are then coupled with the sulfonamide and fluorophenyl groups under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. Triazoles have been shown to be effective against various pathogens, including bacteria and fungi. The specific compound may enhance these effects due to the presence of the fluorophenyl and thiazole substituents. Studies have demonstrated that triazole derivatives can outperform traditional antibiotics in certain cases, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

The structural features of 3-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide suggest potential anticancer activity. Compounds with triazole and thiazole moieties have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has highlighted that modifications in the chemical structure can significantly influence cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The incorporation of a methoxy group and a sulfonamide functional group in this compound may contribute to its ability to modulate inflammatory responses. Studies have shown that certain triazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological profile. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological Activity
Triazole ringAntimicrobial, anticancer
Thiazole moietyAntimicrobial
Fluorophenyl substituentEnhanced potency against MRSA
Methoxy groupPotential anti-inflammatory effects
Sulfonamide functional groupBroad-spectrum antimicrobial activity

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

  • Triazole Derivatives : A study demonstrated that a series of triazole derivatives exhibited potent antibacterial activity against resistant strains. The most effective compound showed a minimum inhibitory concentration (MIC) lower than conventional antibiotics .
  • Cancer Cell Lines : Research involving various cancer cell lines indicated that modifications in the triazole structure led to enhanced cytotoxicity. Specific derivatives showed promising results in inhibiting cell proliferation .
  • Inflammatory Models : In vivo studies on animal models revealed that certain triazole-based compounds significantly reduced inflammation markers compared to control groups .

Mechanism of Action

The mechanism of action of 3-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Potential Bioactivity Insights
3-Fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide Triazolo-thiazole + sulfonamide - 2-Fluorophenyl
- 4-Methoxybenzene sulfonamide
Enhanced target selectivity (inferred from fluorine and sulfonamide motifs)
N-{2-[2-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide Triazolo-thiazole + ethanediamide - 4-Fluorophenyl
- 4-Methoxyphenyl ethanediamide
Likely reduced solubility vs. sulfonamide analogs due to amide groups
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide Triazole + thiophene sulfonamide - 3-Chlorophenylmethyl
- Bromothiophene
Potential antimicrobial activity (common in sulfonamide-triazole hybrids)

Key Observations:

Fluorine Positional Effects: The 2-fluorophenyl group in the target compound may confer distinct steric and electronic properties compared to the 4-fluorophenyl analog in . In contrast, para-substituted fluorophenyl groups (e.g., ) may enhance metabolic stability due to reduced susceptibility to oxidative degradation .

Sulfonamide vs. Amide Functional Groups :

  • Sulfonamide-containing compounds (e.g., target compound and ) generally exhibit higher acidity and water solubility compared to ethanediamide derivatives (e.g., ), which may improve bioavailability .
  • Ethanediamides, however, may offer stronger hydrogen-bonding interactions with target proteins, as seen in protease inhibitors .

Heterocyclic Core Variations :

  • The triazolo-thiazole core in the target compound and provides a rigid scaffold for target engagement, whereas triazole-thiophene hybrids (e.g., ) may prioritize π-π stacking interactions in hydrophobic binding pockets .

Spectral and Physicochemical Data

  • IR Spectroscopy :

    • The absence of C=O stretches (~1663–1682 cm⁻¹) in triazolo-thiazoles (e.g., target compound and ) confirms cyclization, consistent with findings in .
    • Sulfonamide S=O stretches (~1350 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) are critical for distinguishing these compounds from amide analogs .

Biological Activity

3-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole-thiazole moiety, which is known for its diverse biological activities. The presence of fluorine atoms and a sulfonamide group enhances its pharmacokinetic properties and biological efficacy.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the efficacy of triazole-based compounds in targeting specific kinases involved in cancer progression .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Triazole derivatives have shown potent antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial efficacy.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Interaction : The sulfonamide group may interact with specific receptors or proteins involved in signaling pathways relevant to cancer and infection .

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

  • Anticancer Studies : A study involving a series of triazole derivatives demonstrated that modifications at the phenyl ring significantly affected their anticancer potency. The most active compounds were those that maintained a balance between lipophilicity and hydrophilicity .
  • Antimicrobial Efficacy : Another research effort focused on the synthesis of novel triazole derivatives which were tested against various bacterial strains. Results showed that certain derivatives had MIC values as low as 0.125 μg/mL against resistant strains .

Data Summary

Activity Type Target MIC (μg/mL) Reference
AnticancerVarious cancer cell lines0.5 - 10
AntibacterialStaphylococcus aureus0.125 - 8
AntifungalCandida albicans0.5 - 4

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